molecular formula C22H18N2O5 B2617451 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-06-8

2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2617451
CAS No.: 851411-06-8
M. Wt: 390.395
InChI Key: LDTJRNMMCKLTOV-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetically derived small molecule characterized by a complex multi-ring system featuring a chromenopyridine core linked to a dimethoxy-substituted benzamide group. This specific molecular architecture, which incorporates nitrogen and oxygen heteroatoms, is of significant interest in medicinal chemistry and chemical biology for the exploration of novel bioactive compounds. Compounds with chromeno[4,3-b]pyridine and related fused heterocyclic scaffolds are frequently investigated as potential modulators of various biological targets, such as kinases and other enzymes, and are explored in several therapeutic areas, including oncology, neuroscience, and infectious diseases. The presence of the benzamide moiety can offer a site for potential interaction with biological targets, while the methoxy groups can influence the compound's electronic properties and binding affinity. This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,3-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-12-11-17(24-21(25)14-8-6-10-16(27-2)20(14)28-3)23-19-13-7-4-5-9-15(13)29-22(26)18(12)19/h4-11H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTJRNMMCKLTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromeno[4,3-b]pyridine core, followed by the introduction of the benzamide moiety. Key steps may include:

    Formation of the Chromeno[4,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Benzamide Moiety: The chromeno[4,3-b]pyridine intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to inhibit lipid peroxidation, which is crucial for preventing cellular damage caused by oxidative stress. Preliminary studies suggest that it could serve as a protective agent against oxidative damage in various biological systems .

2. Enzyme Inhibition
The compound has demonstrated inhibitory effects on soybean lipoxygenase, an enzyme involved in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases or conditions characterized by excessive lipoxygenase activity. The IC50 values indicate moderate potency, making it a candidate for further development as an anti-inflammatory agent .

3. Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of this compound reveal promising results against various bacterial strains. Its effectiveness compared to traditional antibiotics highlights its potential as an alternative therapeutic agent in combating antibiotic-resistant bacteria .

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a strong correlation between the concentration of the compound and its antioxidant activity, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Potential
In vitro studies on cell lines exposed to inflammatory stimuli showed that treatment with this compound significantly reduced pro-inflammatory cytokine production. This effect was attributed to the inhibition of lipoxygenase activity, supporting its role in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s chromeno-pyridine core distinguishes it from derivatives with alternative fused-ring systems (e.g., chromeno[2,3-b]pyridine in ). Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Chromeno[4,3-b]pyridine 2,3-Dimethoxybenzamide Not reported Not available Methoxy, amide
3a (Chromeno[2,3-b]pyridine derivative, ) Chromeno[2,3-b]pyridine 2,4-Diamino-3-cyano Not reported 317–318 (dec) Amino, cyano
6189-52-2 ( ) Chromeno[4,3-b]pyridine 4-(2,5-Dioxopyrrolidin-1-yl)benzamide 427.4 Not reported Amide, dioxopyrrolidinyl
22b (Pyrimidine derivative, ) Pyrimidine 3,5-Dimethoxybenzamide Not reported 118–120 Methoxy, amide
Fallypride precursor ( ) Benzamide 2,3-Dimethoxy-pyrrolidinylmethyl Not reported Not reported Methoxy, tertiary amine
Key Observations:
  • Core Structure: The chromeno[4,3-b]pyridine core in the target compound is less common than chromeno[2,3-b]pyridine derivatives (e.g., compounds in ), which may alter ring planarity and π-π stacking interactions .
  • Substituent Effects: Methoxy groups in the target compound likely improve solubility compared to halogenated analogs (e.g., 4-bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide in ). The absence of electron-withdrawing groups (e.g., cyano in ) may reduce electrophilic reactivity compared to analogs like 3a .

Biological Activity

2,3-Dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a compound belonging to the chromenopyridine family, noted for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C18H18N2O4\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4

Pharmacological Properties

The compound exhibits various pharmacological activities, including:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability, contributing to its antioxidant properties.
  • Anticancer Activity : Studies indicate that chromenopyridine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Some derivatives in this class have shown effectiveness against both bacterial and fungal strains.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound can interact with signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound can activate intrinsic apoptotic pathways in cancer cells.

Case Studies

  • Anticancer Evaluation : A study evaluated the cytotoxic effects of various chromenopyridine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that this compound significantly reduced cell viability with an IC50 value of approximately 15 µM .
  • Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Comparative Analysis

A comparative analysis of similar compounds shows that the presence of methoxy groups in this compound enhances its biological activity compared to other chromenopyridine derivatives lacking these modifications.

Compound NameIC50 (µM)MIC (µg/mL)Activity Type
Compound A2064Anticancer
Compound B1532Antibacterial
2,3-Dimethoxy-N-(4-methyl...) 15 32 Both

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via pseudo-four-component reactions involving salicylaldehydes, malononitrile, and substituted pyridin-2(1H)-ones. Key steps include:

  • Chromene formation : Condensation of salicylaldehyde derivatives with malononitrile under basic conditions to form the chromeno[4,3-b]pyridine core .
  • Benzamide coupling : Amidation of the pyridine nitrogen with 2,3-dimethoxybenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .
  • Optimization : Reaction yields (>75%) are improved by controlling temperature (80–100°C) and using microwave-assisted synthesis for faster cyclization .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • X-ray crystallography : Resolve crystal structures to confirm the chromeno-pyridine scaffold and substituent positions. SHELX software (SHELXL/SHELXS) is recommended for refinement .
  • Spectroscopy :
  • 1H/13C NMR : Verify methoxy (-OCH3) protons at δ 3.8–4.1 ppm and chromeno-pyridine aromatic protons (δ 6.5–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 445.12) .

Q. What preliminary biological activities have been reported for chromeno-pyridine derivatives, and how can these guide target validation?

  • Key findings :

  • Anti-inflammatory activity : Analogous compounds (e.g., BMS-776532) show GR-mediated transrepression of proinflammatory cytokines (IC50 = 0.9 mg/kg in adjuvant-induced arthritis models) .
  • Antimicrobial potential : Structural similarities to thieno-pyridines suggest activity against bacterial enzymes like acps-pptase .
    • Screening assays : Use human whole-blood cytokine inhibition assays (e.g., TNF-α/IL-6 suppression) and bacterial growth inhibition studies .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy groups, chromeno-pyridine substituents) influence pharmacological efficacy and selectivity?

  • Structure-activity relationship (SAR) :

  • Methoxy groups : Enhance metabolic stability and membrane permeability. Removal reduces half-life in microsomal assays by ~50% .
  • Chromeno-pyridine core : Substitution at C4 (methyl group) improves binding affinity to targets like SIRT2 (docking scores: ΔG = -9.2 kcal/mol) .
    • Experimental design : Compare analogues in cellular GR transactivation/transrepression assays and molecular dynamics simulations .

Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Case study : Discrepancies in cytokine suppression (e.g., IL-1β inhibition in vitro vs. lack of efficacy in rodent models) may arise from pharmacokinetic limitations.
  • Solutions :

  • Metabolic profiling : Use LC-MS to identify unstable metabolites (e.g., oxidative demethylation) .
  • Formulation optimization : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. How can computational methods predict off-target interactions or toxicity risks for this compound?

  • Approaches :

  • Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic liabilities. Compound 5 (BMS-341) showed reduced CYP2D6 inhibition (IC50 > 50 μM) via fluorine substitution .
  • ADMET prediction : Use SwissADME to estimate logP (2.8) and BBB permeability (CNS MPO score = 4.2) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Key issues : Racemization during amidation and chromene cyclization.
  • Solutions :

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) to isolate enantiomers (>99% ee) .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed couplings with BINAP ligands for stereocontrol .

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